molecular formula C28H34O16 B126678 Berchemolide CAS No. 142569-83-3

Berchemolide

Cat. No. B126678
M. Wt: 626.6 g/mol
InChI Key: PHSXNKUCYFWOAY-OKNYKLPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Berchemolide is a natural product that was first isolated from the fermentation broth of Streptomyces sp. SANK 60404 in 2008. It is a macrolide lactone with a unique structure that has drawn the attention of researchers due to its potential therapeutic applications. Berchemolide has shown promising results in various scientific studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of

Scientific Research Applications

Isolation and Structural Analysis

Berchemolide, a phenol glycoside, was first isolated from the stems of Berchemia racemosa, exhibiting a unique dimeric dilactone structure with a 22-membered ring. Its structure was determined through spectral and chemical investigations, including MNDO calculations (Sakurai et al., 1992).

Synthetic Achievements

The total synthesis of berchemolide was achieved via fluorous mixture synthesis, highlighting advancements in synthetic chemistry and its potential for creating complex natural products (Kojima et al., 2009).

Pharmacological Potential

Studies have explored the potential pharmacological applications of berchemolide. For instance, berchemolide was isolated from Schoenoplectus tabernaemontani, showing anti-oxidative activity against H2O2-induced damage in renal tubular epithelial cells (Peng et al., 2019).

Antidepressant Effects

Research on Berchemia berchemiaefolia, containing berchemolide, indicated antidepressant-like effects in rat models, suggesting a relationship between berchemolide and the down-regulation of NFkB activity (Jin et al., 2014).

Gastrointestinal Applications

Berchemia berchemiaefolia extract demonstrated medicinal effects in a rat model of irritable bowel syndrome (IBS), indicating potential therapeutic applications for gastrointestinal disorders (Lee et al., 2014).

Antioxidant and Analgesic Activities

Another study showed that Berchemia berchemiaefolia extract exhibits significant antioxidant and analgesic activities, suggesting its potential in pain management and oxidative stress mitigation (Lee et al., 2017).

properties

CAS RN

142569-83-3

Product Name

Berchemolide

Molecular Formula

C28H34O16

Molecular Weight

626.6 g/mol

IUPAC Name

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxymethyl]oxan-2-yl]oxybenzoic acid

InChI

InChI=1S/C28H34O16/c1-11-7-13(4-5-14(11)41-27-23(34)21(32)19(30)17(9-29)43-27)26(38)40-10-18-20(31)22(33)24(35)28(44-18)42-15-6-3-12(25(36)37)8-16(15)39-2/h3-8,17-24,27-35H,9-10H2,1-2H3,(H,36,37)/t17-,18-,19-,20-,21+,22+,23-,24-,27-,28-/m1/s1

InChI Key

PHSXNKUCYFWOAY-OKNYKLPDSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)C(=O)O)OC)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

CC1=C(C=CC(=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C(=O)O)OC)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C(=O)O)OC)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Other CAS RN

142569-83-3

synonyms

berchemolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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